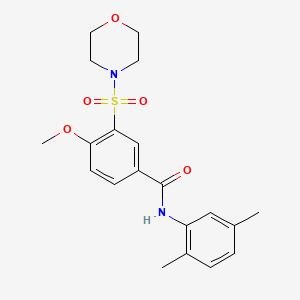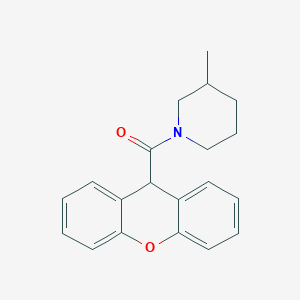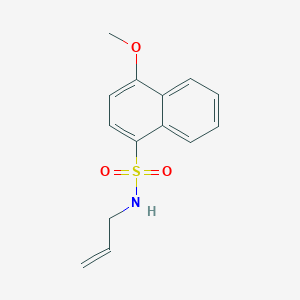
N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy group, and attachment of the morpholin-4-ylsulfonyl group. Common reagents used in these reactions include:
Benzoyl chloride: for the formation of the benzamide core.
Dimethyl sulfate: or
Morpholine: and for the attachment of the morpholin-4-ylsulfonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzamide, while reduction of the benzamide core may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-4-methoxybenzamide: Lacks the morpholin-4-ylsulfonyl group.
N-(2,5-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group.
N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-yl)benzamide: Lacks the sulfonyl group.
Uniqueness
“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” is unique due to the presence of both the methoxy and morpholin-4-ylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-5-15(2)17(12-14)21-20(23)16-6-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFXCMYHHMLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)

![METHYL 7-CYCLOPROPYL-3-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4891083.png)

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![(6Z)-5-imino-6-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B4891153.png)
